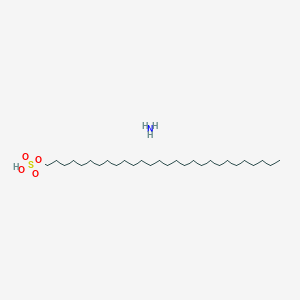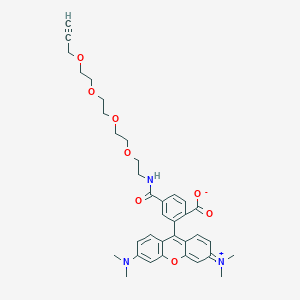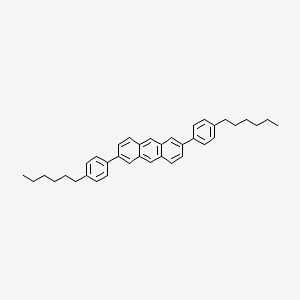
2,6-Bis(4-hexylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-hexylphenyl)anthracene is an organic compound with the molecular formula C38H42. It is a derivative of anthracene, where two hexylphenyl groups are attached at the 2 and 6 positions of the anthracene core. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its excellent charge transport properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hexylphenyl)anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-hexylbenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is employed, where anthracene reacts with 4-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-hexylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the hexylphenyl groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used
Scientific Research Applications
2,6-Bis(4-hexylphenyl)anthracene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs due to its high charge mobility and stability
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent photophysical properties.
Material Science: Studied for its potential in creating high-performance organic semiconductors and nanostructures.
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism by which 2,6-Bis(4-hexylphenyl)anthracene exerts its effects is primarily through its interaction with electronic devices:
Comparison with Similar Compounds
Similar Compounds
2,6-Di(4-cyclohexylphenyl)anthracene: Similar structure but with cyclohexyl groups instead of hexyl groups.
9,10-Bis((4-hexylphenyl)ethynyl)anthracene: Another derivative with ethynyl linkages, used in optoelectronic applications.
Uniqueness
2,6-Bis(4-hexylphenyl)anthracene is unique due to its combination of high charge mobility, stability, and ease of synthesis. Its hexylphenyl groups provide a balance between solubility and electronic properties, making it highly suitable for various organic electronic applications .
Properties
Molecular Formula |
C38H42 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,6-bis(4-hexylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-3-5-7-9-11-29-13-17-31(18-14-29)33-21-23-35-28-38-26-34(22-24-36(38)27-37(35)25-33)32-19-15-30(16-20-32)12-10-8-6-4-2/h13-28H,3-12H2,1-2H3 |
InChI Key |
JINUCGGYXBOOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)CCCCCC)C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


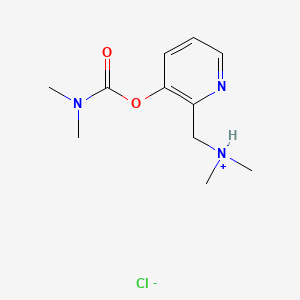

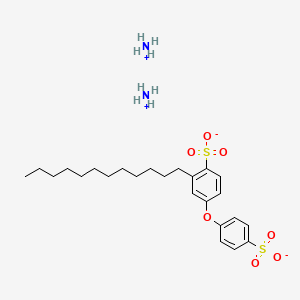
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
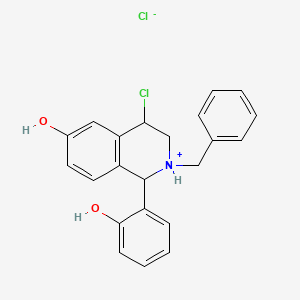

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
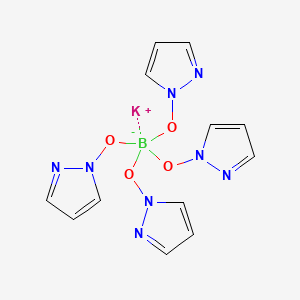
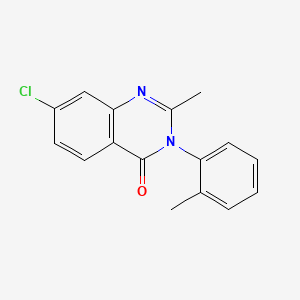

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
